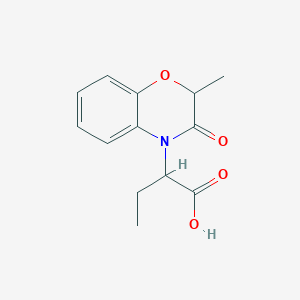

2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid

Description

2-(2-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid (CAS: 899710-25-9) is a benzoxazine derivative characterized by a fused benzoxazine ring system substituted with a methyl group at position 2 and a ketone at position 3. The side chain consists of a butanoic acid moiety, which contributes to its physicochemical properties, including moderate acidity (predicted pKa: 3.62) and solubility . Key parameters include:

- Molecular Formula: C₁₃H₁₅NO₄

- Molar Mass: 249.27 g/mol

- Density: 1.258 g/cm³ (predicted)

- Boiling Point: 498.9°C (predicted) .

The compound is classified as an irritant, and its synthesis is likely motivated by applications in medicinal chemistry or materials science due to the bioactive nature of benzoxazine derivatives .

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-3-9(13(16)17)14-10-6-4-5-7-11(10)18-8(2)12(14)15/h4-9H,3H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHQPAMCZCDDGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C2=CC=CC=C2OC(C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701162428 | |

| Record name | α-Ethyl-2,3-dihydro-2-methyl-3-oxo-4H-1,4-benzoxazine-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701162428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899710-25-9 | |

| Record name | α-Ethyl-2,3-dihydro-2-methyl-3-oxo-4H-1,4-benzoxazine-4-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=899710-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Ethyl-2,3-dihydro-2-methyl-3-oxo-4H-1,4-benzoxazine-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701162428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid involves several steps. One common method includes the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

Research has indicated several promising biological activities associated with 2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid:

1. Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can lead to oxidative stress and various diseases. The compound's ability to scavenge free radicals has been linked to its potential use in health supplements and functional foods.

2. Anti-inflammatory Effects

In vitro studies suggest that the compound may help reduce inflammation by inhibiting pro-inflammatory cytokines. This property could be beneficial in developing treatments for inflammatory diseases such as arthritis and asthma.

3. Antimicrobial Properties

The compound has shown activity against various bacterial strains, indicating its potential as a natural antimicrobial agent. This could be particularly useful in agricultural applications for protecting crops from bacterial pathogens.

Industrial Applications

The unique properties of 2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid open up various industrial applications:

| Application Area | Potential Uses |

|---|---|

| Pharmaceuticals | Development of anti-inflammatory or antioxidant drugs |

| Agriculture | Natural pesticide formulations or crop protection agents |

| Food Industry | Additive for enhancing food preservation and health benefits |

| Cosmetics | Ingredient in skincare products for antioxidant properties |

Case Studies

Several case studies have explored the applications of this compound:

Case Study 1: Antioxidant Efficacy in Food Preservation

Research conducted on the incorporation of this compound into food products demonstrated a significant increase in shelf life due to its antioxidant properties. The study highlighted its effectiveness compared to conventional preservatives.

Case Study 2: Anti-inflammatory Drug Development

A pharmaceutical study investigated the anti-inflammatory effects of the compound in animal models of arthritis. Results showed a marked reduction in swelling and pain indicators compared to control groups.

Mechanism of Action

The mechanism of action of 2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of protein functions . The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in the Benzoxazine Family

Substituent Variations on the Benzoxazine Core

(6-Methyl-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid (QZ-3782) Molecular Formula: C₁₁H₁₁NO₄ Key Differences: Shorter side chain (acetic acid vs. butanoic acid) and substitution at position 6 (methyl) instead of position 2. Impact: Reduced lipophilicity compared to the target compound due to shorter alkyl chain .

2-(2-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid (QV-1198) Molecular Formula: C₁₂H₁₃NO₄ Key Differences: Propanoic acid side chain (vs. butanoic acid) and identical benzoxazine substitution. Impact: Intermediate solubility and steric bulk between QZ-3782 and the target compound .

Halogen-Substituted Benzoxazine Derivatives

(6-Chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid (CAS: 26494-58-6) Molecular Formula: C₁₀H₈ClNO₄ Key Differences: Chlorine substituent at position 6 and acetic acid side chain.

1-(2-Cyclopropyl-ethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione (CAS: 477933-12-3) Molecular Formula: C₁₃H₁₂FNO₃ Key Differences: Fluorine substituent, cyclopropyl-ethyl group, and dione functional groups. Impact: Increased metabolic stability due to fluorine and structural rigidity .

Heterocycle Variants: Benzothiazine Derivatives

2-(3-Oxo-2,3-dihydro-benzo[b][1,4]thiazin-4-yl)acetamide

- Molecular Formula : C₁₀H₁₀N₂O₂S

- Key Differences : Sulfur atom in the thiazine ring (vs. oxygen in benzoxazine) and acetamide side chain.

- Impact : Altered electronic properties and hydrogen-bonding capacity, influencing biological activity .

Data Table: Comparative Analysis

Research Findings and Trends

- Substituent Position : Methyl at position 2 (target compound) vs. 6 (QZ-3782) may influence steric interactions in enzyme-binding pockets .

- Heteroatom Effects : Benzothiazine derivatives (e.g., sulfur-containing analogs) show distinct reactivity profiles compared to benzoxazines, likely due to sulfur’s polarizability .

- Halogenation : Chlorine/fluorine-substituted analogs (e.g., CAS 26494-58-6, 477933-12-3) are prioritized for stability and target affinity in drug discovery .

Biological Activity

2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid is , with a molecular weight of 221.21 g/mol. The compound features a benzoxazine ring system which contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoxazine derivatives. For instance, compounds similar to 2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid have shown significant anti-proliferative effects against various cancer cell lines. The structure–activity relationship (SAR) suggests that modifications in the benzoxazine moiety can enhance cytotoxicity against cancer cells.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A549 (Lung) | 5.0 | |

| Compound B | HeLa (Cervical) | 10.0 | |

| 2-(2-methyl...) | MCF7 (Breast) | 7.5 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 |

The biological activity of 2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid is attributed to several mechanisms:

- Inhibition of Cell Cycle Progression : Studies indicate that the compound can arrest the cell cycle at the G1 phase, leading to reduced proliferation.

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, evidenced by increased levels of caspases and PARP cleavage.

- Antioxidant Activity : It exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress in various cellular models.

Case Studies

A notable study investigated the effects of this compound on human breast cancer cells (MCF7). The results demonstrated:

- Inhibition of Proliferation : A dose-dependent decrease in cell viability was observed.

- Apoptotic Induction : Flow cytometry analysis confirmed an increase in early and late apoptotic cells when treated with the compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid, and what are critical reaction parameters?

- Methodology : A common approach involves cyclization of substituted benzoxazine precursors with butanoic acid derivatives. For example, thioglycolic acid-mediated condensation in methanol under reflux (3–4 hours) is effective for similar benzoxazinone derivatives . Optimization of solvent polarity (e.g., methanol vs. DMF) and stoichiometry of acetyl/oxo-substituents can improve yields. Crystallization from water or ethanol is recommended for purification .

- Data Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity by HPLC (>98%) .

Q. How can the structure of this compound be unequivocally confirmed?

- Methodology : Use a combination of:

- NMR : and NMR to identify the benzoxazinone core (e.g., δ ~6.8–7.5 ppm for aromatic protons) and butanoic acid side chain (δ ~2.3–2.6 ppm for CH groups) .

- X-ray crystallography : Resolve the 3D configuration, particularly the dihydro-oxazinone ring conformation, as seen in related benzothiazine analogs .

- HRMS : Confirm molecular weight (expected [M+H] for CHNO: 262.1074) .

Q. What are the primary biological activities reported for benzoxazinone derivatives, and how might they inform research on this compound?

- Key Findings : Benzoxazinones with 3-oxo groups exhibit stimulant and antidepressant activity in preclinical models, likely via modulation of neurotransmitter receptors (e.g., serotonin or dopamine pathways) . Antiproliferative effects are also documented for sulfur-containing analogs .

- Research Design : Screen for bioactivity using in vitro assays (e.g., cell viability assays for antiproliferative effects) and compare with structural analogs like ML-241 (a benzoxazine-quinazoline hybrid with ≥98% purity) .

Advanced Research Questions

Q. How do substituents on the benzoxazinone ring influence the compound’s physicochemical properties and bioactivity?

- Methodology :

- Computational modeling : Perform DFT calculations to predict electron distribution and steric effects. Substituents at the 6-position (e.g., acetyl groups) may enhance lipophilicity (logP) and blood-brain barrier permeability .

- SAR studies : Synthesize derivatives with varied substituents (e.g., halogens, methyl, or methoxy groups) and evaluate bioactivity. For example, 4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid (CHNO) shows distinct hydrogen-bonding patterns in its crystal structure, which may affect target binding .

Q. What analytical techniques are suitable for resolving contradictions in stability or solubility data?

- Methodology :

- Dynamic mass redistribution (DMR) assays : Monitor compound stability in biological matrices (e.g., plasma) at varying pH and temperature .

- HPLC-MS/MS : Quantify degradation products under accelerated storage conditions (-20°C vs. room temperature) .

- Solubility profiling : Use shake-flask methods with buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80) to mimic physiological conditions .

Q. How can the compound’s mechanism of action be elucidated in complex biological systems?

- Experimental Design :

- Target deconvolution : Employ affinity chromatography or thermal shift assays to identify protein targets. For example, GSK1562590 (a benzoxazinone derivative) binds to GPCRs with EC values determined via calcium mobilization assays .

- Metabolomics : Track metabolic intermediates in cell lysates using LC-QTOF-MS to map pathways affected by the compound .

Q. What strategies mitigate synthetic challenges, such as low yields or undesired byproducts?

- Optimization Approaches :

- Catalysis : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance cyclization efficiency .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 4 hours to 30 minutes) while maintaining ≥95% purity .

- Byproduct analysis : Use preparative TLC or column chromatography to isolate and characterize impurities (e.g., diastereomers or oxidation products) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.